Methyl 2-(carbamothioylamino)benzoate
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Description
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, methyl esters of 2-(N-hydroxycarbamimidoyl)benzoic acid have been synthesized via subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives . Another study reported the synthesis of a series of methyl benzoate (MB) compounds through esterification with a Zr/Ti solid acid catalyst .Molecular Structure Analysis
The molecular structure of “Methyl 2-(carbamothioylamino)benzoate” is complex. It contains multiple bonds, including aromatic bonds, and features such as an ester group and a urea-thio derivative .Chemical Reactions Analysis
While specific reactions involving “Methyl 2-(carbamothioylamino)benzoate” are not detailed in the sources, esters like this compound are known to react with acids to liberate heat along with alcohols and acids . They can also undergo aminolysis, a reaction with ammonia and primary or secondary alkyl amines to yield amides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as Methyl benzoate, have been documented. It is a combustible liquid and harmful if swallowed . It has a flash point of 77 °C and an autoignition temperature of 518 °C .Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(carbamothioylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-13-8(12)6-4-2-3-5-7(6)11-9(10)14/h2-5H,1H3,(H3,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNZIZRXZWZMRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001259907 |
Source
|
Record name | Methyl 2-[(aminothioxomethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(carbamothioylamino)benzoate | |
CAS RN |
115271-80-2 |
Source
|
Record name | Methyl 2-[(aminothioxomethyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115271-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(aminothioxomethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001259907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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